4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Overview
Description
4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
The primary targets of 4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It interacts with these targets, leading to a decrease in their activity and subsequent changes in cellular processes .
Biochemical Pathways
The interaction of this compound with FGFRs affects downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways are involved in regulating cell proliferation, migration, and angiogenesis . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties .
Result of Action
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Biochemical Analysis
Cellular Effects
Related compounds have been shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . This suggests that 4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid may have similar effects on cell function.
Molecular Mechanism
Related compounds have been shown to inhibit FGFRs, which could suggest a similar mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanoacetamide with 2-bromo-3-nitropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of amides, esters, or other substituted derivatives.
Scientific Research Applications
4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid: Lacks the cyano group, which may affect its biological activity.
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Contains a chloro group instead of a cyano group, leading to different reactivity and biological properties.
5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Contains a methyl group, which can influence its chemical behavior and interactions.
Uniqueness
4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group, which confer distinct chemical reactivity and potential biological activities. The cyano group can participate in various substitution reactions, while the carboxylic acid group can form esters, amides, and other derivatives, making this compound versatile for synthetic and medicinal chemistry applications.
Properties
IUPAC Name |
4-cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-3-5-1-2-11-8-7(5)6(4-12-8)9(13)14/h1-2,4H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWDOEYDAZDORR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C#N)C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646895 | |
Record name | 4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-46-4 | |
Record name | 4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.